molecular formula C20H22N2O4 B557213 H-Orn(Fmoc)-OH CAS No. 147071-84-9

H-Orn(Fmoc)-OH

Cat. No.: B557213
CAS No.: 147071-84-9
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-SFHVURJKSA-N
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Description

H-Orn(Fmoc)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. The compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions, making it suitable for synthesizing complex peptides.

Mechanism of Action

Target of Action

H-Orn(Fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-modified amino acids and short peptides are known to self-assemble into hydrogels, which have potential applications in biomedical fields .

Mode of Action

The mode of action of this compound is primarily through the self-assembly of the compound into hydrogel structures . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Fmoc group and the phenylalanine covalent linkage, along with the flexibility of the side chain, pH, and buffer ions, play key roles in the self-assembly of Fmoc-modified short peptides .

Biochemical Pathways

It’s worth noting that fmoc-modified amino acids and short peptides can influence various biological processes through their ability to form hydrogels .

Pharmacokinetics

A study on a similar compound, fmoc-phenylalanine, revealed that it has favorable oral bioavailability and in-vivo tolerance . The compound displayed a suitable pharmacokinetic profile, and its intra-peritoneal administration was well-tolerated by mice .

Result of Action

The primary result of this compound’s action is the formation of hydrogels. These hydrogels have potential applications in various fields, including tissue engineering and drug delivery . For instance, one study found that a hydrogel formed by a Fmoc-derivative promoted cell attachment and favored cell duplication, supporting cell growth on the hydrogel support .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of Fmoc-modified short peptides . Additionally, the hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with multiple amino acids, including those with Fmoc-protected ornithine .

Chemical Reactions Analysis

Types of Reactions

H-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the peptide chain with the desired sequence, including the incorporation of ornithine at specific positions. The deprotection step yields the free amino group of ornithine, ready for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ornithine residue, which has a side chain that can form hydrogen bonds and ionic interactions, enhancing the stability and functionality of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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